molecular formula C19H16N2O3S3 B2508938 4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 2034420-32-9

4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2508938
CAS No.: 2034420-32-9
M. Wt: 416.53
InChI Key: MDSGFFSKIMUUFI-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound featuring a benzene sulfonamide core substituted with oxazole and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiophene intermediates, followed by their coupling with the benzene sulfonamide core. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-1,3-oxazol-4-yl)aniline
  • 4-(2-methyl-1,3-oxazol-4-yl)aniline dihydrochloride
  • Methyl 4-oxo-4-(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)butanoate

Uniqueness

Compared to similar compounds, 4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-13-20-17(11-24-13)14-4-6-16(7-5-14)27(22,23)21-19(15-8-10-25-12-15)18-3-2-9-26-18/h2-12,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSGFFSKIMUUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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